2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid
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Overview
Description
2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring, a phenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of 2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and functionalization of nanoparticles.
Pyrrolidine derivatives: Widely used in medicinal chemistry for drug development.
Uniqueness
2-(1-(3-Aminopropyl)-4-phenylpiperidin-4-yl)acetic acid is unique due to its combination of a piperidine ring, phenyl group, and acetic acid moiety. This structure provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in multiple fields of research .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-[1-(3-aminopropyl)-4-phenylpiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C16H24N2O2/c17-9-4-10-18-11-7-16(8-12-18,13-15(19)20)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,17H2,(H,19,20) |
InChI Key |
JFGBIJGIIRPQQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CC(=O)O)C2=CC=CC=C2)CCCN |
Origin of Product |
United States |
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